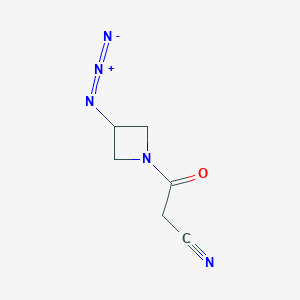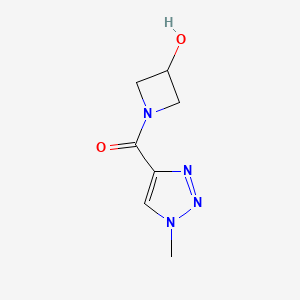
1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one
Descripción general
Descripción
1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one, referred to herein as 3-AAPTE, is an organic compound with a wide range of scientific applications. It is an azetidine-based compound that has been studied extensively for its ability to act as a catalyst in various organic reactions. 3-AAPTE has been used as a building block in organic synthesis, and it has been studied for its potential medicinal applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A Four-step Synthesis of Novel Ethanamines
Researchers have developed a four-step synthesis process for creating novel ethanamines, including compounds with structures related to 1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one. These compounds are derived from (S)-Boc-alanine, undergoing cyclization and stereoselective catalytic hydrogenation to afford a variety of heteroaryl ethanamines. This method highlights the flexibility in synthesizing compounds with complex heterocyclic structures, potentially useful in various chemical synthesis applications (J. Svete et al., 2015).
Complexation and Molecular Docking Studies
Complexation with Metal Ions
A study on the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde resulted in the formation of compounds that, upon treatment with copper(II) and cadmium(II) ions, yielded complexes characterized by various spectroscopic techniques. These complexes were further analyzed for their potential interaction with biomolecules through docking studies, indicating their relevance in understanding metal-ligand interactions in biological systems (Z. Mardani et al., 2019).
Antiviral and Antifungal Activities
Antiviral Evaluation
A compound closely related to the target molecule, featuring a pyrazolo[3,4-b]pyridinyl moiety, was synthesized and evaluated for its antiviral activity. This research underscores the potential of such compounds in the development of new antiviral agents, showcasing the importance of structural modifications to enhance biological activity (F. Attaby et al., 2006).
Fungicidal Activity of Triazole Derivatives
Novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety demonstrated significant fungicidal activities against various phytopathogens. This study highlights the chemical versatility and biological relevance of compounds structurally related to 1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one, emphasizing their potential as lead compounds in the development of new fungicides (Hui Bai et al., 2020).
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c11-8-5-13(6-8)10(14)7-15-9-1-3-12-4-2-9/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCBKZWMGBXJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















